molecular formula C17H19NO2 B262351 N-(3-methoxyphenyl)-4-(propan-2-yl)benzamide

N-(3-methoxyphenyl)-4-(propan-2-yl)benzamide

Cat. No.: B262351
M. Wt: 269.34 g/mol
InChI Key: JKOVWILESIAMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-4-(propan-2-yl)benzamide is a chemical compound belonging to the benzamide class Benzamides are widely used in various industries, including pharmaceuticals, plastics, and paper

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(propan-2-yl)benzamide typically involves the condensation of 4-isopropylbenzoic acid with 3-methoxyaniline. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-isopropyl-N-(3-hydroxyphenyl)benzamide.

    Reduction: Formation of 4-isopropyl-N-(3-methoxyphenyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-4-(propan-2-yl)benzamide can be compared with other benzamide derivatives such as:

  • 4-isopropyl-N-(4-methoxyphenyl)benzamide
  • 4-isopropyl-N-(3-hydroxyphenyl)benzamide
  • 4-isopropyl-N-(3-chlorophenyl)benzamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the methoxy group in this compound makes it unique and may contribute to its specific properties and applications.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)13-7-9-14(10-8-13)17(19)18-15-5-4-6-16(11-15)20-3/h4-12H,1-3H3,(H,18,19)

InChI Key

JKOVWILESIAMFA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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